3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile
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Description
The compound 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile is a versatile molecule that serves as a precursor for various chemical reactions. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied extensively. For instance, 3-(benzothiazol-2-yl)-3-oxopropanenitrile has been prepared and utilized to produce a range of heterocyclic compounds .
Synthesis Analysis
The synthesis of related compounds involves convenient routes such as the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or the treatment of 2-bromoacetylbenzothiazole
Scientific Research Applications
Corrosion Inhibition and Material Science
Corrosion Inhibition of Tin in Sodium Chloride Solutions
A study by Fouda, Abdel-Maksoud, and Almetwally (2015) discovered that certain propaneitrile derivatives, including those structurally related to 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile, effectively inhibit the corrosion of tin in sodium chloride solutions. These compounds act as mixed-type inhibitors, adhering to the metal surface without altering the corrosion mechanism, as demonstrated through various electrochemical techniques (Fouda, Abdel-Maksoud, & Almetwally, 2015).
Synthesis of Polysubstituted Compounds
Facile Access to Polysubstituted Bipyrazoles and Pyrazolylpyrimidines
Research by Dawood, Farag, and Ragab (2004) presented a method where a derivative of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile reacts with nitrogen nucleophiles to yield a variety of heterocyclic compounds, demonstrating the utility of this chemical structure in synthesizing complex organic molecules (Dawood, Farag, & Ragab, 2004).
Heterocyclic Synthesis for Bioactive Molecules
Synthesis and Anti-arrhythmic Activity of Piperidine-based Derivatives
A study conducted by Abdel‐Aziz et al. (2009) highlighted the synthesis of several piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives from 3-oxo-3-(piperidin-1-yl)propanenitrile. Some of these compounds exhibited significant anti-arrhythmic activity, showcasing the potential of this chemical scaffold in developing therapeutic agents (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Multicomponent Synthesis of Heterocycles
Innovative Synthesis of Heterocycles
Dyachenko et al. (2019) explored the multicomponent synthesis of thiazole, selenazole, pyrane, and pyridine derivatives, initiated by the Knoevenagel reaction. This study leverages the chemical reactivity of derivatives related to 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile for creating functionally diverse heterocycles, contributing to the fields of drug discovery and material science (Dyachenko et al., 2019).
Antimicrobial Activity of Metal Complexes
Spectral, Magnetic, and Antimicrobial Studies of Propanamide Complexes
Research by Zaky and Yousef (2011) focused on the synthesis of metal complexes with (E)-3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxo-n(thiazole-2-yl)propanamide. These complexes exhibited diverse physical properties and antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Zaky & Yousef, 2011).
properties
IUPAC Name |
3-oxo-3-(1,3-thiazol-2-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2OS/c7-2-1-5(9)6-8-3-4-10-6/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZIAUBXQIDFJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594332 |
Source
|
Record name | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile | |
CAS RN |
314268-27-4 |
Source
|
Record name | 3-Oxo-3-(1,3-thiazol-2-yl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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